An In-Depth Technical Guide to Benzil-D10 for Advanced Research
An In-Depth Technical Guide to Benzil-D10 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Benzil-D10 (Perdeuterobenzil), a deuterated analogue of Benzil. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in research, particularly in pharmacokinetic studies and as a photoinitiator in polymer chemistry.
Core Compound Data
Benzil-D10 is a stable, isotopically labeled form of Benzil, where all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-labeled counterpart but distinguishable by its mass.
Table 1: Quantitative Data for Benzil-D10
| Property | Value | Source(s) |
| CAS Number | 77092-81-0 | [1][2][3][4] |
| Molecular Formula | C₁₄D₁₀O₂ | |
| IUPAC Name | 1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | [1] |
| Molecular Weight | 220.29 g/mol | |
| Monoisotopic Mass | 220.130847017 Da | |
| Synonyms | bis[(2,3,4,5,6-²H₅)phenyl]ethane-1,2-dione, Perdeuterobenzil |
Experimental Protocols
The synthesis of Benzil-D10 follows the established methods for the synthesis of Benzil, with the crucial difference being the use of a deuterated precursor, typically Benzoin-D10. Below are detailed methodologies for the key synthetic step: the oxidation of the α-hydroxyketone to the α-diketone.
Protocol 1: Synthesis of Benzil-D10 via Nitric Acid Oxidation of Benzoin-D10
This protocol describes the oxidation of Benzoin-D10 to Benzil-D10 using concentrated nitric acid. This method is effective but requires careful handling of corrosive and toxic materials.
Materials:
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Benzoin-D10
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Concentrated nitric acid (HNO₃)
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Ethanol
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Deionized water
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Round-bottom flask
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Reflux condenser
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Heating mantle or steam bath
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Büchner funnel and filter paper
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Beakers
Procedure:
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In a fume hood, place 4.0 g of Benzoin-D10 into a 100 mL round-bottom flask.
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Carefully add 14 mL of concentrated nitric acid to the flask.
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Fit a reflux condenser to the flask and heat the mixture gently on a steam bath or with a heating mantle. Continue heating for approximately 1.5 to 2 hours, or until the evolution of brown nitrogen oxide fumes ceases.
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Pour the hot reaction mixture into 75-100 mL of cold deionized water in a beaker. Stir the mixture to induce crystallization of the crude Benzil-D10, which will appear as a yellow solid.
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Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual nitric acid.
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Recrystallize the crude Benzil-D10 from ethanol. Dissolve the solid in a minimal amount of hot ethanol. If the product does not readily crystallize upon cooling, add water dropwise until the solution becomes cloudy (the cloud point), then allow it to cool slowly.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
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The final product should be a yellow crystalline solid. The melting point of non-deuterated Benzil is 94-96°C.
Protocol 2: Use of Benzil-D10 as an Internal Standard in Mass Spectrometry
Benzil-D10 is an excellent internal standard for the quantification of Benzil or structurally related compounds in complex matrices such as biological fluids or environmental samples.
Materials:
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Benzil-D10 stock solution of known concentration
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Sample for analysis
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Extraction solvent (e.g., ethyl acetate, dichloromethane)
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Vortex mixer
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Centrifuge
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Nitrogen evaporator
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LC-MS/MS or GC-MS system
Procedure:
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Sample Preparation: To a known volume or mass of the sample (e.g., 1 mL of plasma), add a precise volume of the Benzil-D10 internal standard stock solution. The amount added should result in a detector response comparable to that of the analyte in the sample.
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Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard from the sample matrix. For example, add an appropriate organic solvent, vortex the mixture, and centrifuge to separate the layers.
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Concentration: Transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the chromatography system (e.g., mobile phase for LC-MS or a volatile solvent for GC-MS).
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Analysis: Inject the reconstituted sample into the LC-MS/MS or GC-MS system. Monitor the specific mass transitions for both the analyte (Benzil) and the internal standard (Benzil-D10).
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Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving Benzil and its deuterated analogue.
Logical Workflow for Synthesis of Benzil-D10
This diagram outlines the synthetic pathway from a deuterated starting material to the final purified product.
Caption: Synthetic workflow for the preparation of pure Benzil-D10 from its deuterated precursor.
Mechanism of Benzil as a Type I Photoinitiator
Benzil can function as a photoinitiator, where upon absorption of UV light, it undergoes cleavage to form free radicals that can initiate polymerization.
Caption: Simplified mechanism of Benzil acting as a photoinitiator to start polymerization.
